(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one
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Description
(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one is a useful research compound. Its molecular formula is C17H26O3. The purity is usually 95%.
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Biological Activity
The compound (4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one is a complex organic molecule with a unique structural configuration that suggests potential biological activities. This article aims to explore the biological properties of this compound based on existing research and findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H26O3 with a molecular weight of approximately 278.392 g/mol. Its structure consists of multiple chiral centers which contribute to its potential biological activity. The compound features hydroxyl groups that may enhance its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C17H26O3 |
Molecular Weight | 278.392 g/mol |
Chiral Centers | Multiple |
Functional Groups | Hydroxyl groups |
Antitumor Activity
Research has indicated that phenanthrene derivatives exhibit antitumor properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of (4aR,4bS)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one has not been extensively documented but can be inferred from related compounds.
Antimicrobial Properties
Phenanthrene derivatives have shown antimicrobial activity against a range of pathogens. For instance:
- Bacterial Inhibition : Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives demonstrate antifungal properties effective against common fungal strains.
The biological activity of this compound is likely mediated through its interaction with cellular targets:
- Enzyme Inhibition : Hydroxyl groups may interact with active sites of enzymes.
- Receptor Binding : The structural conformation allows binding to specific receptors influencing cellular signaling pathways.
Study 1: Antitumor Effects
A recent study evaluated the antitumor effects of related phenanthrene derivatives in vitro. The results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, a series of phenanthrene derivatives were screened against Staphylococcus aureus and Candida albicans. The results showed promising activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Properties
IUPAC Name |
(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-16(10-18)6-3-7-17(2)13-5-4-11(19)8-12(13)14(20)9-15(16)17/h8,13-15,18,20H,3-7,9-10H2,1-2H3/t13-,14?,15?,16+,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYXCFZRTAJXMC-LMCYLSQRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C3=CC(=O)CCC32)O)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@]2(C1CC(C3=CC(=O)CC[C@@H]32)O)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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